Spectinomicina

Gonorrhea Pharmacodynamics Bactericidal Assay

Source Spectinomycin for applications where aminoglycoside substitution fails. This aminocyclitol exhibits rapid, concentration-dependent bactericidal action against N. gonorrhoeae—a unique profile absent in penicillin and tetracycline comparators. In veterinary use, lincomycin combinations target Mycoplasma with proven synergy. For researchers, it provides a well-characterized 30S ribosomal control with distinct resistance mechanisms. Secure ≥98% purity material suitable for GMP, USP, and research workflows.

Molecular Formula C14H24N2O7
Molecular Weight 332.353
CAS No. 1695-77-8; 21736-83-4
Cat. No. B2570581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinomicina
CAS1695-77-8; 21736-83-4
Molecular FormulaC14H24N2O7
Molecular Weight332.353
Structural Identifiers
SMILESCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
InChIInChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3
InChIKeyUNFWWIHTNXNPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spectinomicina (CAS 1695-77-8) Procurement: Aminocyclitol Antibiotic Profile and Baseline Attributes


Spectinomicina (spectinomycin) is an aminocyclitol antibiotic, structurally related to but distinct from the aminoglycosides, produced by Streptomyces spectabilis . It functions as a bacteriostatic agent by selectively binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis . As a broad-spectrum antibiotic, it is active against a variety of Gram-positive and Gram-negative organisms and is primarily utilized in human medicine for the treatment of Neisseria gonorrhoeae infections, and in veterinary medicine, especially for poultry, pigs, and cattle [1][2].

Why Generic Aminocyclitol Substitution Fails: Spectinomicina's (1695-77-8) Differentiated Mechanism and Efficacy


Spectinomycin cannot be readily substituted with other aminocyclitols or aminoglycosides due to its unique, context-dependent bactericidal/bacteriostatic activity profile [1]. While typically classified as a bacteriostatic agent, it demonstrates rapid, concentration-dependent bactericidal action against Neisseria gonorrhoeae, a property not observed with comparators like penicillin or tetracycline in the same model [2]. This critical functional divergence means that in-class compounds cannot be interchanged without compromising clinical or research outcomes, as the specific pharmacodynamic effect is both pathogen- and drug-specific [3].

Quantitative Differentiation Guide: Spectinomicina (1695-77-8) vs. In-Class and Functional Alternatives


Bactericidal vs. Bacteriostatic Activity: Spectinomycin's Pathogen-Specific Advantage Over Penicillin, Tetracycline, and Kanamycin

Spectinomycin demonstrated a distinct, rapid bactericidal effect on N. gonorrhoeae in vitro, in contrast to its purely bacteriostatic action on E. coli. When compared at their appropriate peak serum concentrations, spectinomycin was 'much more rapidly bactericidal for gonococci than the other antibiotics tested,' which included penicillin, tetracycline, and kanamycin [1]. This finding challenges the general classification of spectinomycin as solely a bacteriostatic agent and provides a specific efficacy advantage for treating gonococcal infections [2].

Gonorrhea Pharmacodynamics Bactericidal Assay

MIC Comparison: Spectinomycin (MIC90 32 mg/L) Maintains High Susceptibility in Bovine Respiratory Pathogens vs. Alternative Agents

In a study of 302 bovine respiratory tract isolates, spectinomycin maintained high susceptibility rates against key pathogens. For Pasteurella multocida, 93.5% of strains were susceptible, with an MIC90 of 32 mg/L [1]. For Mannheimia haemolytica, 98.6% of strains were susceptible, also with an MIC90 of 32 mg/L [1]. This contrasts with reported resistance to sulfamethoxazole and, in the case of M. haemolytica, to ampicillin [1]. The absence of known spectinomycin-resistance genes (aadA subtypes, spc, aad(9)) in resistant isolates suggests a different resistance mechanism, providing a baseline for future surveillance [2].

Veterinary Medicine Bovine Respiratory Disease MIC

N. gonorrhoeae MIC Profile: Spectinomycin (MIC90 32 mg/L) Provides a Baseline for Alternative Therapy vs. Ceftriaxone

Analysis of 384 N. gonorrhoeae clinical isolates from Shanghai revealed that spectinomycin had an MIC range of 2 to 64 mg/L, with an MIC90 of 32 mg/L [1]. For comparison, ceftriaxone had a much lower MIC90 of 0.125 mg/L, but spectinomycin's MIC distribution was distinct, with 96.9% of isolates having an MIC ≤ 32 mg/L [1]. In a separate study, spectinomycin demonstrated 100% sensitivity against 493 N. gonorrhoeae isolates, with MIC50 and MIC90 values of 16 μg/mL [2]. This contrasts sharply with the high resistance rates observed for penicillin (89.0%), ciprofloxacin (88.2%), and tetracycline (85.6%) in the same cohort [2].

Gonorrhea Antimicrobial Resistance MIC

Synergistic Veterinary Formulation: Spectinomycin + Lincomycin Combination Enhances Mycoplasma Activity

Spectinomycin is frequently used in combination with lincomycin in veterinary medicine to achieve a synergistic effect. This combination 'has a synergistic effect on most gram-positive and gram-negative bacteria, including Escherichia spp., Salmonella spp., Bordetella spp., Treponema' and demonstrates 'synergistic activity against mycoplasma infections e.g. PPLO and L forms' [1][2]. Fixed-dose combination products, such as those containing spectinomycin and lincomycin, are approved for treating respiratory and enteric infections in cattle, pigs, and poultry [3][4].

Veterinary Medicine Combination Therapy Synergy

Clinical Efficacy in Gonorrhea: Spectinomycin 2g IM Achieves Comparable Cure Rates to Ceftriaxone 500mg IM

In a comparative observational study of 200 patients with gonococcal infection, a single 2g intramuscular dose of spectinomycin resulted in a 94% full response rate (n=100) [1]. The comparator, a single 500mg intramuscular dose of ceftriaxone, resulted in a 90% full response rate (n=100) [1]. The study concluded that there was no statistically significant difference between the cure rates of the two drugs [1]. However, the same study noted that spectinomycin may be less effective in pharyngeal gonorrhea, where another study found ceftriaxone cured 94% (30/32) of pharyngeal infections compared to 43% (6/14) for spectinomycin [2].

Gonorrhea Clinical Trial Efficacy

Validated Application Scenarios for Spectinomicina (1695-77-8) Based on Quantitative Differentiation


Alternative Therapy for Uncomplicated Urogenital Gonorrhea in Ceftriaxone-Resistant or -Intolerant Patients

Based on the clinical evidence of comparable cure rates (94% for spectinomycin vs. 90% for ceftriaxone) in uncomplicated gonorrhea, spectinomycin (2g IM single dose) is a validated alternative for patients who cannot receive ceftriaxone or in regions with documented ceftriaxone resistance [1]. Its distinct mechanism, including rapid bactericidal action against N. gonorrhoeae, supports its use in this scenario, although its lower efficacy against pharyngeal infection must be considered [2][3].

Veterinary Treatment of Bovine Respiratory Disease (BRD) Caused by P. multocida and M. haemolytica

Spectinomycin's high in vitro susceptibility rates (93.5% for P. multocida and 98.6% for M. haemolytica with MIC90 of 32 mg/L) make it a strong candidate for treating BRD in cattle [4]. This is particularly relevant where resistance to other antimicrobials, such as sulfamethoxazole or ampicillin, is a concern [4]. Procurement for veterinary use should be guided by these specific, high-susceptibility MIC values.

Synergistic Veterinary Combination Therapy for Mycoplasma Infections

For veterinary applications targeting Mycoplasma spp. and mixed bacterial infections, spectinomycin is best utilized in combination with lincomycin. This fixed-dose combination (e.g., Lincospect, Linco-Spectin) has demonstrated synergistic activity, expanding the antibacterial spectrum and enhancing efficacy against Mycoplasma, which is crucial for managing chronic respiratory disease in poultry and pneumonia in cattle and pigs [5][6].

In Vitro Assays Requiring a Bacteriostatic Control with a Defined Resistance Profile

For researchers investigating aminoglycoside resistance mechanisms or protein synthesis inhibition, spectinomycin serves as a valuable control due to its well-characterized, purely bacteriostatic action on E. coli and distinct resistance mechanism [7][8]. Its mode of action (binding to the 30S ribosomal subunit without causing misreading) contrasts with bactericidal aminoglycosides like streptomycin, allowing for specific experimental designs [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spectinomicina

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.